

chemical and physical properties of 3-methoxypent-1-yne

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Compound of Interest

Compound Name: 3-methoxypent-1-yne

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3-Methoxypent-1-yne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-methoxypent-1-yne**. Due to the limited availability of published experimental data for this specific compound, this report combines information from computational predictions and general chemical principles for alkoxyalkynes. This document is intended to serve as a foundational resource for research and development activities involving **3-methoxypent-1-yne**.

Core Chemical and Physical Properties

The fundamental identifying and physical characteristics of **3-methoxypent-1-yne** are summarized below. It is important to note that while some properties are calculated, experimental data for several key physical constants are not readily available in public databases.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	3-methoxypent-1-yne	PubChem[1]
CAS Number	174401-95-7	PubChem[1]
Molecular Formula	C ₆ H ₁₀ O	PubChem[1]
Molecular Weight	98.14 g/mol	PubChem[1]
Canonical SMILES	CCC(C#C)OC	PubChem[1]
InChI	InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,6H,5H2,2-3H3	PubChem[1]
InChIKey	UNAXZJARXXCLJO-UHFFFAOYSA-N	PubChem[1]

Table 2: Physical Properties

Property	Value	Source
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
Solubility	Data not available	
LogP (calculated)	1.1	PubChem[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **3-methoxypent-1-yne** are not available in the public domain. However, based on its structure, the following spectral characteristics can be predicted.

Table 3: Predicted Spectroscopic Features

Technique	Predicted Features
^1H NMR	Signals corresponding to the acetylenic proton ($\text{C}\equiv\text{C-H}$), the proton on the carbon bearing the methoxy group (CH-O), the methoxy group protons (O-CH_3), the methylene protons of the ethyl group ($-\text{CH}_2-$), and the methyl protons of the ethyl group ($-\text{CH}_3$).
^{13}C NMR	Resonances for the two sp -hybridized carbons of the alkyne, the carbon atom attached to the oxygen of the methoxy group, the carbon of the methoxy group, and the two carbons of the ethyl group.
IR Spectroscopy	Characteristic absorption bands for the $\equiv\text{C-H}$ stretch (around 3300 cm^{-1}), the $\text{C}\equiv\text{C}$ stretch (around 2100 cm^{-1}), C-O-C stretching vibrations (around 1100 cm^{-1}), and C-H stretches of the alkyl groups (around $2850\text{-}3000\text{ cm}^{-1}$).
Mass Spectrometry	A molecular ion peak (M^+) at $m/z = 98.0732$, corresponding to the exact mass of $\text{C}_6\text{H}_{10}\text{O}$. Fragmentation patterns would likely involve the loss of the ethyl group, the methoxy group, or other small neutral molecules.

Reactivity and Synthesis

Reactivity Profile

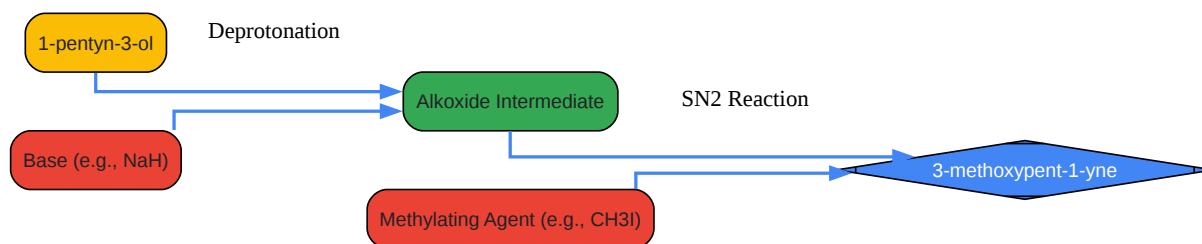
The reactivity of **3-methoxypent-1-yne** is dictated by the presence of the terminal alkyne and the ether functional groups.

- **Terminal Alkyne:** The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide anion. This nucleophile can then participate in various carbon-carbon bond-forming reactions. The triple bond can also undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and participate in cycloaddition reactions.

- Ether Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The methoxy group can influence the reactivity of the adjacent chiral center.

General Synthetic Approach

A specific, experimentally validated protocol for the synthesis of **3-methoxypent-1-yne** is not readily available in the chemical literature. However, a plausible synthetic route could involve the methylation of the corresponding secondary alcohol, 1-pentyn-3-ol. This is a common method for the preparation of methyl ethers from alcohols.



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Caption: Plausible synthetic pathway for **3-methoxypent-1-yne**.

Disclaimer: This represents a general synthetic strategy and is not a documented experimental protocol for **3-methoxypent-1-yne**.

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **3-methoxypent-1-yne** is classified with the following hazards:

Table 4: GHS Hazard Classification

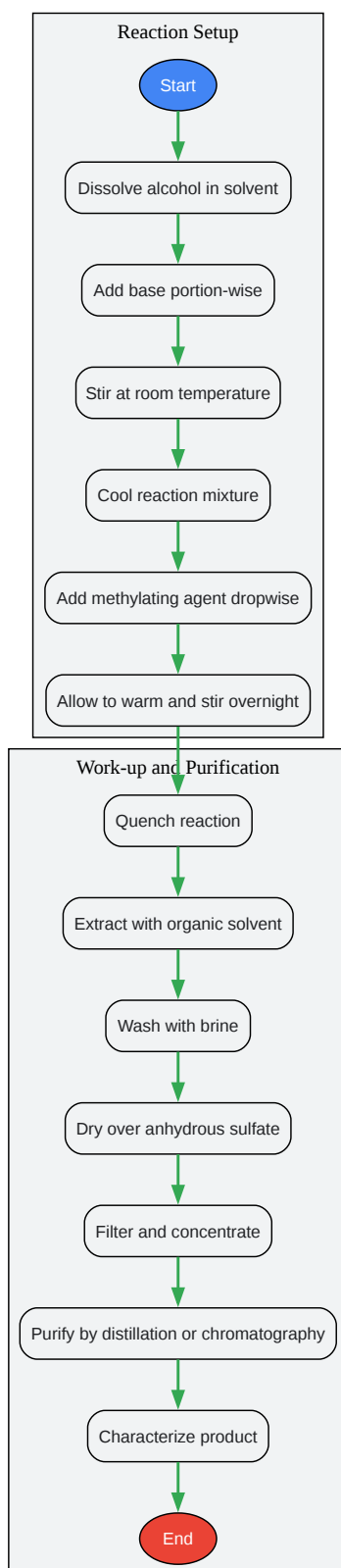
Hazard Class	Code	Description
Flammable liquids	H225	Highly flammable liquid and vapor[1]
Skin corrosion/irritation	H315	Causes skin irritation[1]
Serious eye damage/eye irritation	H319	Causes serious eye irritation[1]
Specific target organ toxicity — single exposure	H335	May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols (General Methodologies)

As no specific experimental protocols for **3-methoxypent-1-yne** were found, this section provides a generalized methodology for the synthesis of a similar alkoxyalkyne, which could be adapted by qualified researchers.

General Procedure for the Synthesis of Alkoxyalkynes via Williamson Ether Synthesis



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Caption: Generalized experimental workflow for alkoxyalkyne synthesis.

Materials:

- Starting alcohol (e.g., 1-pentyn-3-ol)
- Anhydrous aprotic solvent (e.g., THF, DMF)
- Strong base (e.g., sodium hydride)
- Methylating agent (e.g., methyl iodide)
- Saturated aqueous ammonium chloride solution
- Organic extraction solvent (e.g., diethyl ether)
- Brine
- Anhydrous magnesium or sodium sulfate

Procedure:

- The starting alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
- The strong base is added portion-wise at 0 °C.
- The reaction mixture is stirred at room temperature for a specified time to ensure complete deprotonation.
- The mixture is cooled again to 0 °C, and the methylating agent is added dropwise.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted multiple times with an organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

- The crude product is purified by vacuum distillation or column chromatography to yield the desired alkoxyalkyne.
- The purified product is characterized by appropriate spectroscopic methods (NMR, IR, MS).

Note: This is a generalized procedure and would require optimization for the specific synthesis of **3-methoxypent-1-yne**. All operations should be conducted by trained personnel with appropriate safety precautions.

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References

- 1. 3-Methoxypent-1-yne | C₆H₁₀O | CID 23366185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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